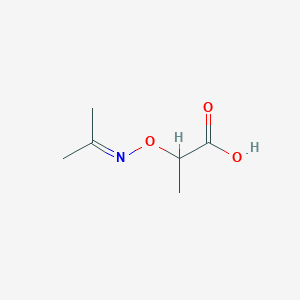

2-(Isopropylideneaminooxy)propionic acid

説明

Contextualization within Oxime and Aminooxy Compound Chemistry

2-(Isopropylideneaminooxy)propionic acid belongs to the broader class of oxime ethers and aminooxy compounds. Oxime ethers are characterized by the >C=N-O-R functional group, which is formed from the reaction of an oxime with an alkyl or aryl halide. nih.gov This moiety is a cornerstone of various synthetic strategies and is found in numerous biologically active molecules. nih.gov

The chemistry of aminooxy compounds is distinguished by the high nucleophilicity of the aminooxy group (-ONH₂). This property is attributed to the "alpha effect," where the presence of an adjacent heteroatom (oxygen) enhances the reactivity of the nitrogen atom. iris-biotech.de This heightened nucleophilicity allows for highly selective reactions with carbonyl compounds (aldehydes and ketones) to form stable oxime bonds. iris-biotech.de This reaction, known as oxime ligation, is a prime example of a bioorthogonal reaction—a chemical reaction that can occur inside of living systems without interfering with native biochemical processes. The stability of the resulting oxime bond is significantly greater than that of an imine bond formed from a primary amine, making it a robust linkage in chemical synthesis. iris-biotech.de

Historical Development of Aminooxy-Propionic Acid Analogues in Synthetic Organic Chemistry

The study of oximes dates back to the late 19th century, with the first synthetic member, methylglyoxime, reported in 1882. mdpi.com The propionic acid scaffold itself is a fundamental building block in organic chemistry. wikipedia.org A significant class of compounds, the 2-arylpropionic acids, includes widely known pharmaceuticals like ibuprofen (B1674241) and naproxen. orgsyn.org The synthesis of these analogues has driven the development of numerous methods for modifying the propionic acid core. orgsyn.org

The combination of the aminooxy group with the propionic acid structure led to the development of aminooxy-propionic acid analogues. These compounds were designed to leverage the unique reactivity of the aminooxy group for applications such as peptide synthesis and bioconjugation. iris-biotech.de Early work focused on creating amino acid derivatives where the alpha-amino group was replaced by an aminooxy moiety. iris-biotech.de The introduction of protecting groups, such as the isopropylidene group in 2-(Isopropylideneaminooxy)propionic acid, was a crucial advancement. This protection strategy allows the propionic acid part of the molecule to undergo various chemical reactions while the reactive aminooxy group remains inert, to be deprotected later for specific ligation reactions.

Fundamental Academic Significance of 2-(Isopropylideneaminooxy)propionic Acid in Chemical Synthesis and Mechanistic Studies

The primary academic significance of 2-(Isopropylideneaminooxy)propionic acid lies in its role as a bifunctional linker and synthetic intermediate. The molecule contains two key functional groups: a carboxylic acid and a protected aminooxy group.

Oxime Ligation: The most critical application is in oxime ligation. After the removal of the isopropylidene protecting group (typically under mild acidic conditions), the deprotected aminooxy group reacts chemoselectively with an aldehyde or ketone to form a stable oxime bond. iris-biotech.de This reaction is fundamental in several areas:

Peptide and Protein Synthesis: It enables the assembly of large peptide fragments. iris-biotech.de

Bioconjugation: It is used to attach probes, tags, or other molecules to biomolecules like glycoproteins that contain or can be modified to contain a carbonyl group.

Peptide Cyclization: Constraining a peptide's conformation through cyclization is essential for its biological activity. Aminooxy derivatives can be used to create cyclic peptides, either by reacting with a carbonyl group within the same peptide or by using a dialdehyde (B1249045) linker. iris-biotech.de

Protecting Group Strategy: The isopropylidene group serves as an effective protecting group for the highly reactive aminooxy function. This allows chemists to perform reactions on the carboxylic acid end of the molecule without unintended side reactions at the aminooxy terminus.

Mechanistic studies involving related compounds provide a framework for understanding the reactivity of 2-(Isopropylideneaminooxy)propionic acid. For instance, studies on the pH and kinetic isotope effects of enzymes with amino acid substrates help elucidate the precise steps of bond formation and cleavage, which is relevant to how this compound might interact with biological systems or in catalyzed reactions. nih.gov

Table 2: Applications of Aminooxy Functionality in Synthesis

| Application | Description | Key Feature |

| Fragment Condensation | Sequential ligation of peptide fragments to assemble large proteins. iris-biotech.de | Chemoselective reaction of aminooxy group with a terminal aldehyde. |

| Peptide Cyclization | Formation of cyclic peptides to impose conformational constraints. iris-biotech.de | Intramolecular reaction of an aminooxy and a carbonyl group. |

| Neo-glycopeptide Formation | Linking carbohydrates to peptides to study glycosylation. iris-biotech.de | Reaction of a reducing carbohydrate with an aminooxy-containing peptide. |

Current Research Frontiers and Unexplored Avenues for 2-(Isopropylideneaminooxy)propionic Acid

While much of the foundational work has been established, current research continues to explore the utility of aminooxy-containing molecules like 2-(Isopropylideneaminooxy)propionic acid. The broader class of oxime ethers is being actively investigated for novel therapeutic properties, including potential anticancer, antidepressant, and antifungal activities. mdpi.comnih.govresearchgate.net

For 2-(Isopropylideneaminooxy)propionic acid specifically, several research frontiers remain:

Novel Biomaterials: Its ability to form stable linkages makes it a candidate for developing hydrogels and other biomaterials. The oxime bond can serve as a cross-linker, and its formation under biocompatible conditions is a significant advantage.

Targeted Drug Delivery: The compound could be used as a linker to attach therapeutic agents to targeting moieties (e.g., antibodies or nanoparticles) that have been engineered to present a carbonyl group on their surface.

Development of Enzyme Inhibitors: The structure of its deprotected form, 2-aminooxypropionic acid, mimics natural amino acids and could serve as a starting point for designing inhibitors for enzymes that process amino acids. nih.gov

Combinatorial Chemistry: As a versatile building block, it can be incorporated into libraries of complex small molecules for screening against various biological targets. The robust nature of the oxime ligation allows for its use in high-throughput synthesis workflows.

Future research will likely focus on integrating 2-(Isopropylideneaminooxy)propionic acid into more complex molecular architectures and exploring its utility in the burgeoning fields of chemical biology and materials science.

Structure

3D Structure

特性

IUPAC Name |

2-(propan-2-ylideneamino)oxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-4(2)7-10-5(3)6(8)9/h5H,1-3H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVTXLOLRLNACCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)ON=C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201236264 | |

| Record name | 2-[[(1-Methylethylidene)amino]oxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201236264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5001-36-5, 2009-90-7 | |

| Record name | 2-[[(1-Methylethylidene)amino]oxy]propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5001-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC171263 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171263 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5001-36-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54803 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[[(1-Methylethylidene)amino]oxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201236264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2 Isopropylideneaminooxy Propionic Acid

Established Synthetic Routes to 2-(Isopropylideneaminooxy)propionic Acid

The primary and most well-documented method for the synthesis of 2-(Isopropylideneaminooxy)propionic acid involves the O-alkylation of acetone (B3395972) oxime with a derivative of 2-halopropionic acid. This reaction is a variation of the Williamson ether synthesis. A common approach utilizes an ester of 2-bromopropionic acid as the alkylating agent in the presence of a base.

A detailed procedure for the synthesis of the racemic form of the compound, referred to as d,l-α-(isopropylideneaminooxy)propionic acid, has been described. This two-step process begins with the reaction of ethyl α-bromopropionate with acetone oxime. The reaction is typically carried out in a solution of sodium ethoxide in ethanol. The sodium ethoxide acts as a base, deprotonating the acetone oxime to form the corresponding oximate anion, which then serves as a nucleophile. This nucleophile subsequently displaces the bromide ion from ethyl α-bromopropionate in an SN2 reaction to form ethyl α-(isopropylideneaminooxy)propionate.

An alternative established route involves the direct reaction of α-bromopropionic acid with acetone oxime. This method circumvents the need for the initial esterification and subsequent hydrolysis steps, potentially offering a more direct pathway to the final product.

Development of Novel and Efficient Synthetic Protocols

Research into the synthesis of 2-(Isopropylideneaminooxy)propionic acid and related aminooxy compounds has led to the exploration of novel and more efficient synthetic protocols aimed at improving yields, reducing reaction times, and simplifying purification procedures.

Optimization of Reaction Conditions and Reagent Selection

The optimization of reaction conditions is crucial for maximizing the efficiency of the synthesis of 2-(Isopropylideneaminooxy)propionic acid. Key parameters that can be adjusted include the choice of solvent, base, temperature, and the nature of the leaving group on the propionic acid derivative.

Table 1: Key Parameters for Optimization in the Synthesis of 2-(Isopropylideneaminooxy)propionic Acid

| Parameter | Options and Considerations | Potential Impact |

| Solvent | Protic (e.g., ethanol), Aprotic (e.g., DMF, DMSO, acetone) | Can influence the solubility of reactants, the rate of reaction, and the pathway of side reactions. |

| Base | Strong inorganic bases (e.g., NaOH, KOH), Metal alkoxides (e.g., NaOEt), Organic bases (e.g., triethylamine) | The strength and nature of the base affect the deprotonation of the oxime and can influence the potential for elimination side reactions. |

| Temperature | Room temperature to reflux | Higher temperatures can increase the reaction rate but may also lead to the formation of undesired byproducts. |

| Leaving Group | Br, Cl, I, Tosylate, Mesylate | The reactivity of the leaving group follows the order I > Br > Cl > OTs > OMs, influencing the rate of the SN2 reaction. |

| Phase-Transfer Catalysis | Quaternary ammonium salts (e.g., tetrabutylammonium bromide) | Can be employed in biphasic systems to facilitate the reaction between the water-soluble oximate and the organic-soluble alkylating agent, potentially improving reaction rates and yields. |

For instance, the use of aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can accelerate SN2 reactions by effectively solvating the cation of the base while leaving the anion more nucleophilic. Phase-transfer catalysis presents another avenue for optimization, particularly when using inorganic bases in a two-phase system, which can offer a more cost-effective and environmentally friendly alternative to the use of metal alkoxides.

Green Chemistry Approaches in Synthesis

In line with the principles of green chemistry, efforts are being made to develop more sustainable synthetic routes for 2-(Isopropylideneaminooxy)propionic acid. This includes the use of greener solvents, such as water or bio-derived solvents, and the development of catalytic methods that minimize waste.

Microwave-assisted synthesis is a promising green chemistry approach that can significantly reduce reaction times and energy consumption. The application of microwave irradiation can accelerate the O-alkylation of oximes, often leading to higher yields and cleaner reactions compared to conventional heating methods. This technique has been successfully applied to the synthesis of various oxime ethers and could be a viable strategy for a more efficient and environmentally benign synthesis of 2-(Isopropylideneaminooxy)propionic acid.

Mechanistic Elucidation of Formation Reactions

The formation of 2-(Isopropylideneaminooxy)propionic acid through the reaction of an α-halopropionate with acetone oxime proceeds via a well-established SN2 mechanism, a cornerstone of the Williamson ether synthesis.

The reaction is initiated by the deprotonation of acetone oxime by a base, forming a nucleophilic oximate anion. This anion then attacks the electrophilic α-carbon of the propionate derivative, which bears a good leaving group (e.g., bromide). The reaction occurs in a single, concerted step where the new C-O bond is formed simultaneously with the breaking of the C-Br bond. The stereochemistry at the α-carbon of the propionic acid is inverted during this process, a characteristic feature of the SN2 mechanism.

Factors that favor the SN2 pathway include the use of a primary or secondary alkyl halide (in this case, the propionate is a secondary halide), a good leaving group, and a polar aprotic solvent. Competition from elimination reactions (E2) can occur, particularly with sterically hindered substrates or stronger, bulkier bases, but is generally less significant in this specific synthesis.

Enantioselective Synthesis Strategies for Chiral Resolution

Since 2-(Isopropylideneaminooxy)propionic acid possesses a chiral center at the α-carbon, the synthesis of enantiomerically pure forms is of significant interest. The established synthetic routes typically yield a racemic mixture of the (R)- and (S)-enantiomers. Therefore, strategies for chiral resolution are necessary to obtain the individual enantiomers.

A common and effective method for the resolution of racemic carboxylic acids is through the formation of diastereomeric salts. This involves reacting the racemic acid with a chiral base, such as a naturally occurring alkaloid (e.g., brucine, strychnine, or quinine) or a synthetic chiral amine (e.g., (R)- or (S)-1-phenylethylamine). The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once the diastereomers are separated, the individual enantiomers of the acid can be recovered by treatment with a strong acid to break the salt.

Table 2: Common Chiral Resolving Agents for Carboxylic Acids

| Chiral Resolving Agent | Type |

| Brucine | Alkaloid Base |

| Strychnine | Alkaloid Base |

| Quinine | Alkaloid Base |

| (R)-1-Phenylethylamine | Synthetic Amine |

| (S)-1-Phenylethylamine | Synthetic Amine |

| Ephedrine | Amino Alcohol |

The choice of the resolving agent and the crystallization solvent is critical for successful separation and is often determined empirically.

Asymmetric Catalysis in 2-(Isopropylideneaminooxy)propionic Acid Synthesis

A more direct and atom-economical approach to obtaining enantiomerically enriched 2-(Isopropylideneaminooxy)propionic acid is through asymmetric catalysis. This involves the use of a chiral catalyst to control the stereochemical outcome of the reaction, leading directly to the desired enantiomer.

While specific examples of asymmetric catalysis for the direct synthesis of 2-(Isopropylideneaminooxy)propionic acid are not extensively reported in the literature, the principles of asymmetric synthesis of α-aminooxy acids are well-established. One potential strategy involves the enantioselective alkylation of a prochiral enolate derived from a propionic acid derivative in the presence of a chiral phase-transfer catalyst. Chiral quaternary ammonium salts derived from cinchona alkaloids have been successfully employed in similar asymmetric alkylation reactions.

Another approach could involve the catalytic asymmetric α-aminoxylation of a suitable propionate precursor. This would involve the use of a chiral catalyst, such as a chiral metal complex or an organocatalyst, to facilitate the enantioselective addition of an aminooxy group to the α-position of the propionic acid derivative. Further research in this area could lead to the development of highly efficient and enantioselective syntheses of 2-(Isopropylideneaminooxy)propionic acid.

Chiral Auxiliary Approaches

The asymmetric synthesis of α-substituted carboxylic acids, including α-aminooxy acids, can be effectively achieved using chiral auxiliaries. A chiral auxiliary is a stereogenic compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed and ideally recycled.

One of the most powerful and widely used methods for the asymmetric alkylation of carboxylic acids involves the use of Evans' oxazolidinone auxiliaries. While the direct synthesis of 2-(Isopropylideneaminooxy)propionic acid using this method is not extensively documented in readily available literature, a plausible synthetic pathway can be proposed based on established methodologies for the synthesis of other α-substituted chiral carboxylic acids.

The general strategy would involve the following steps:

Acylation of the Chiral Auxiliary: The chiral auxiliary, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is first acylated with propionyl chloride to form the corresponding N-acyloxazolidinone.

Enolate Formation: The resulting chiral imide is then treated with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), at low temperatures to generate a stereochemically defined (Z)-enolate. The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate.

Diastereoselective Electrophilic Amination: The enolate is then reacted with an electrophilic source of the "aminooxy" group. A suitable reagent for this purpose would be an N-protected O-substituted hydroxylamine derivative. The isopropylidene protection is typically introduced later in the synthesis due to its potential instability under the conditions of enolate formation and reaction. A common electrophilic aminating reagent is di-tert-butyl azodicarboxylate (DBAD) or similar reagents, which after a reduction step would yield the N-protected amino group. For the introduction of an aminooxy group, a reagent like O-(diphenylphosphinyl)hydroxylamine could be envisioned, although the specific application in this context would require experimental validation.

Cleavage of the Auxiliary: After the introduction of the aminooxy group, the chiral auxiliary is cleaved, typically by hydrolysis with lithium hydroxide and hydrogen peroxide, to yield the enantiomerically enriched 2-(aminooxy)propionic acid.

Protection of the Aminooxy Group: Finally, the free aminooxy group is protected by reacting it with acetone under appropriate conditions to form the isopropylidene derivative, yielding the target molecule, 2-(Isopropylideneaminooxy)propionic acid.

The stereochemical outcome of the reaction is dictated by the structure of the chiral auxiliary. The use of different enantiomers of the auxiliary or different substituents on the oxazolidinone ring can provide access to either enantiomer of the final product.

| Chiral Auxiliary Approach | Key Steps | Expected Outcome |

| Evans' Oxazolidinone | 1. Acylation with propionyl chloride. 2. Enolate formation. 3. Diastereoselective electrophilic amination. 4. Auxiliary cleavage. 5. Isopropylidene protection. | High diastereoselectivity, leading to enantiomerically enriched 2-(Isopropylideneaminooxy)propionic acid. |

Role as a Key Intermediate in Multi-Step Organic Transformations

2-(Isopropylideneaminooxy)propionic acid possesses two key functional groups: a carboxylic acid and a protected aminooxy group. This bifunctionality makes it a valuable intermediate in multi-step organic transformations for the synthesis of more complex molecules, particularly those with biological or medicinal relevance.

The carboxylic acid moiety can be readily converted into a variety of other functional groups, such as esters, amides, and alcohols, allowing for its incorporation into larger molecular frameworks through standard coupling reactions. The isopropylidene-protected aminooxy group is stable under many reaction conditions but can be deprotected to reveal the reactive aminooxy functionality.

The primary utility of the aminooxy group is its chemoselective ligation with carbonyl compounds (aldehydes and ketones) to form stable oxime linkages. This reaction, known as oxime ligation, is highly efficient and proceeds under mild conditions, often in aqueous media. This makes 2-(Isopropylideneaminooxy)propionic acid a valuable building block in the field of bioconjugation and the synthesis of peptidomimetics.

Applications as a Key Intermediate:

Synthesis of Peptidomimetics: The deprotected 2-(aminooxy)propionic acid can be incorporated into peptide sequences. The aminooxy group can then be used to ligate the peptide to another molecule containing an aldehyde or ketone, such as a carbohydrate, a fluorescent label, or another peptide. This allows for the creation of complex biomolecular conjugates with tailored properties.

Fragment-Based Drug Discovery: In fragment-based drug discovery, small molecules are linked together to create more potent drug candidates. The oxime ligation chemistry enabled by 2-(aminooxy)propionic acid provides a robust method for connecting molecular fragments.

Synthesis of Complex Natural Products: The structural motif of an α-aminooxy acid is found in some natural products. 2-(Isopropylideneaminooxy)propionic acid can serve as a chiral building block for the total synthesis of such molecules.

Development of Prodrugs: The oxime linkage can be designed to be cleavable under specific physiological conditions. This allows for the development of prodrugs where the active compound is released at a target site.

The following table summarizes the potential transformations of 2-(Isopropylideneaminooxy)propionic acid and their applications in multi-step synthesis.

| Transformation | Reagents and Conditions | Resulting Product/Intermediate | Application |

| Amide Coupling | Amine, Coupling Agents (e.g., HATU, EDC) | Amide derivative | Peptide synthesis, incorporation into larger molecules |

| Esterification | Alcohol, Acid Catalyst | Ester derivative | Prodrug synthesis, modification of solubility |

| Reduction of Carboxylic Acid | Reducing Agents (e.g., LiAlH4, BH3) | 2-(Isopropylideneaminooxy)propan-1-ol | Synthesis of aminooxy alcohols |

| Deprotection of Aminooxy Group | Mild Acidic Hydrolysis | 2-(Aminooxy)propionic acid | Preparation for oxime ligation |

| Oxime Ligation (after deprotection) | Aldehyde or Ketone | Oxime-linked conjugate | Bioconjugation, synthesis of peptidomimetics |

Advanced Spectroscopic and Structural Characterization of 2 Isopropylideneaminooxy Propionic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shifts and Coupling Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the elucidation of molecular structures, offering unparalleled insight into the connectivity and chemical environment of atoms. For 2-(Isopropylideneaminooxy)propionic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would be employed to assemble a complete structural picture.

¹H-NMR and ¹³C-NMR for Molecular Connectivity

¹H-NMR Spectroscopy: The proton NMR spectrum of 2-(Isopropylideneaminooxy)propionic acid is anticipated to reveal distinct signals corresponding to the different proton environments within the molecule. The isopropylidene group would exhibit two singlets for the geminal methyl groups, unless there is restricted rotation, which might render them diastereotopic and thus distinct. The methine proton of the propionic acid moiety is expected to appear as a quartet due to coupling with the adjacent methyl protons, which in turn would present as a doublet. The acidic proton of the carboxylic acid group would likely appear as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The carbonyl carbon of the carboxylic acid would be observed at the downfield end of the spectrum. The quaternary carbon of the isopropylidene group would also have a characteristic downfield shift. The remaining signals would correspond to the methine and methyl carbons of the propionic acid backbone and the two methyl carbons of the isopropylidene group.

A hypothetical data table based on predicted chemical shifts is presented below. Actual experimental values may vary based on solvent and experimental conditions.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Isopropylidene CH₃ | ~1.9 (singlet) | ~20-25 |

| Isopropylidene C=N | - | ~160-165 |

| Propionic CH₃ | ~1.5 (doublet) | ~15-20 |

| Propionic CH | ~4.5 (quartet) | ~70-75 |

| Carboxylic COOH | ~10-12 (broad singlet) | ~170-175 |

2D-NMR Techniques (COSY, HSQC, HMBC) for Complex Structural Assignment

To unambiguously assign the proton and carbon signals and to confirm the connectivity, a suite of 2D-NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships. For 2-(Isopropylideneaminooxy)propionic acid, a cross-peak would be expected between the methine proton and the methyl protons of the propionic acid moiety, confirming their adjacency. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. emerypharma.com This would allow for the direct assignment of each carbon signal based on the already assigned proton signals. For example, the signal for the propionic methine proton would show a correlation to the signal for the methine carbon.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact molecular mass of 2-(Isopropylideneaminooxy)propionic acid. This technique provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule, confirming its atomic composition with a high degree of confidence. For 2-(Isopropylideneaminooxy)propionic acid (C₆H₁₁NO₃), the expected exact mass would be calculated and compared to the experimentally determined value.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (in this case, the molecular ion of 2-(Isopropylideneaminooxy)propionic acid) which is then fragmented, and the resulting product ions are analyzed. This provides detailed information about the molecular structure and connectivity. The fragmentation pathways can be predicted based on the functional groups present in the molecule. Common fragmentation patterns for carboxylic acids include the loss of water and carbon dioxide. The isopropylideneaminooxy moiety would also be expected to undergo characteristic fragmentation. Analysis of these fragmentation patterns would serve to confirm the proposed structure.

A table of predicted major fragment ions is provided below.

| m/z (mass-to-charge ratio) | Predicted Fragment Identity |

| [M+H]⁺ | Protonated molecule |

| [M-H₂O]⁺ | Loss of water from the carboxylic acid |

| [M-COOH]⁺ | Loss of the carboxylic acid group |

| [C₃H₆NO]⁺ | Fragment corresponding to the isopropylideneaminooxy moiety |

Advanced Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These techniques are particularly useful for identifying the functional groups present in a compound.

Infrared (IR) Spectroscopy: The IR spectrum of 2-(Isopropylideneaminooxy)propionic acid would be expected to show a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid group, which is characteristic of hydrogen-bonded dimers. A strong, sharp absorption around 1700-1725 cm⁻¹ would correspond to the C=O stretching of the carbonyl group. docbrown.info A C=N stretching vibration from the imine group would be expected in the 1620-1680 cm⁻¹ region. C-H stretching and bending vibrations from the alkyl groups would also be present.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the O-H stretch is often weak in Raman, the C=O and C=N stretching vibrations would be expected to produce strong signals. The C-C and C-N single bond stretches would also be observable. The combination of IR and Raman data would allow for a more complete vibrational analysis of the molecule.

A table summarizing the expected key vibrational frequencies is presented below.

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Vibrational Mode |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | Weak | Stretching |

| C=O (Carboxylic Acid) | 1700-1725 (strong) | Strong | Stretching |

| C=N (Imine) | 1620-1680 (medium) | Strong | Stretching |

| C-H (Alkyl) | 2850-3000 (medium) | Medium | Stretching |

X-ray Crystallography for Solid-State Molecular Conformation and Packing

Single-crystal X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on molecular conformation, including bond lengths, bond angles, and torsion angles, as well as insights into the intermolecular interactions that govern the crystal packing.

For 2-(Isopropylideneaminooxy)propionic acid, a crystallographic study would reveal the specific spatial orientation of the isopropylidene group relative to the propionic acid moiety. Key conformational features, such as the planarity of the C=N-O segment and the torsion angles defining the orientation of the carboxylic acid group, would be precisely determined.

While specific experimental data for 2-(Isopropylideneaminooxy)propionic acid is not publicly available, a hypothetical dataset is presented below to illustrate the type of information obtained from an X-ray crystallographic analysis.

Table 1: Hypothetical Crystallographic Data for 2-(Isopropylideneaminooxy)propionic Acid

| Parameter | Value |

|---|---|

| Chemical Formula | C6H11NO3 |

| Formula Weight | 145.16 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.85 |

| b (Å) | 8.12 |

| c (Å) | 10.45 |

| β (°) | 105.2 |

| Volume (ų) | 807.3 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.192 |

| Hydrogen Bond (O-H···O) | R²₂(8) dimer motif |

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination

The 2-(Isopropylideneaminooxy)propionic acid molecule possesses a chiral center at the C2 position of the propionic acid backbone, where the carbon atom is bonded to four different substituents (a hydrogen atom, a methyl group, a carboxylic acid group, and the aminooxy group). Consequently, the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-2-(Isopropylideneaminooxy)propionic acid and (S)-2-(Isopropylideneaminooxy)propionic acid.

Chiroptical spectroscopy techniques are indispensable for studying such chiral molecules, as they respond differently to left- and right-circularly polarized light. wikipedia.orgwikipedia.org These methods are crucial for determining the enantiomeric purity (or enantiomeric excess) of a sample and for assigning the absolute configuration of the chiral center.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.orgjascoinc.com A non-racemic sample of a chiral compound will produce a characteristic CD spectrum with positive or negative peaks (known as Cotton effects) in the regions where the molecule possesses chromophores. For 2-(Isopropylideneaminooxy)propionic acid, the relevant chromophores are the carboxylic acid group (n → π* transition) and the imine group (C=N).

The intensity of the CD signal is directly proportional to the concentration of the chiral substance and its enantiomeric excess (ee). nih.govchromatographytoday.com A racemic mixture (50:50 of both enantiomers) will have no CD signal, as the equal and opposite signals from the two enantiomers cancel each other out. chromatographytoday.com This principle allows for the precise determination of enantiomeric purity. By measuring the CD signal of a sample and comparing it to the signal of a pure enantiomer standard, the ee can be calculated.

The sign of the Cotton effect can also be used to assign the absolute configuration (R or S) of the predominant enantiomer. nih.gov This is often achieved by comparing the experimental CD spectrum with theoretical spectra generated through computational methods, such as time-dependent density functional theory (TD-DFT). nih.gov

Table 2: Illustrative CD Data for Enantiomeric Purity Determination

| Sample Composition (% S-enantiomer) | Enantiomeric Excess (ee) | Hypothetical CD Signal (mdeg) at λ_max (e.g., 210 nm) |

|---|---|---|

| 100% | 100% S | +10.0 |

| 90% | 80% S | +8.0 |

| 75% | 50% S | +5.0 |

| 50% (racemic) | 0% | 0.0 |

| 25% | 50% R | -5.0 |

| 0% | 100% R | -10.0 |

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. wikipedia.org An ORD spectrum is a plot of specific rotation [α] versus wavelength (λ).

Similar to CD, ORD spectra of chiral molecules exhibit characteristic features known as Cotton effects in the vicinity of an absorption band. leidenuniv.nl A Cotton effect is characterized by a rapid change in optical rotation, including a peak and a trough. The sign of the Cotton effect (positive or negative) in an ORD curve is directly related to the absolute configuration of the chiral center. wikipedia.orgnih.gov Historically, ORD was a primary method for stereochemical assignments before the widespread availability of CD spectrometers.

CD and ORD are closely related phenomena, collectively known as the Cotton effect, and the data from one technique can be mathematically converted to the other via the Kronig-Kramers relations. wikipedia.org Both methods provide complementary information for the comprehensive stereochemical characterization of chiral molecules like 2-(Isopropylideneaminooxy)propionic acid.

Table 3: Hypothetical ORD Data for (S)-2-(Isopropylideneaminooxy)propionic Acid

| Wavelength (nm) | Specific Rotation [α] (degrees) | Observation |

|---|---|---|

| 700 | +15 | Background Rotation |

| 589 (Na D-line) | +22 | |

| 400 | +45 | |

| 235 | +250 | Peak of Cotton Effect |

| 220 | 0 | Crossover Point |

| 205 | -180 | Trough of Cotton Effect |

Computational Chemistry and Theoretical Investigations of 2 Isopropylideneaminooxy Propionic Acid

Quantum Mechanical (QM) Studies of Electronic Structure and Bonding

Quantum mechanical studies are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution, molecular geometry, and bond characteristics.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying the ground electronic state of molecules. biointerfaceresearch.com For 2-(isopropylideneaminooxy)propionic acid, DFT calculations would typically be employed to determine its most stable three-dimensional structure (optimized geometry).

These calculations would yield key geometric parameters. While specific values for the target molecule are not published, a hypothetical data table based on typical bond lengths and angles for similar functional groups is presented below for illustrative purposes.

Table 1: Hypothetical Ground State Geometric Parameters of 2-(Isopropylideneaminooxy)propionic Acid (DFT/B3LYP/6-31G)* This table is for illustrative purposes only and does not represent published experimental or calculated data.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |

|---|---|---|---|---|---|

| Bond Lengths (Å) | |||||

| C=O | ~1.21 | ||||

| C-O (acid) | ~1.35 | ||||

| O-H | ~0.97 | ||||

| C-C (backbone) | ~1.53 | ||||

| C-O (ether) | ~1.43 | ||||

| O-N | ~1.41 | ||||

| N=C (imine) | ~1.28 | ||||

| **Bond Angles (°) ** | |||||

| O=C-O | ~124° | ||||

| C-O-H | ~107° | ||||

| C-O-N | ~110° | ||||

| O-N=C | ~112° | ||||

| **Dihedral Angles (°) ** | |||||

| H-O-C=O | ~0° or 180° (syn/anti) |

Further DFT analysis would provide insights into the electronic properties, such as the distribution of electron density, the molecular electrostatic potential (MEP) map, and frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting reactivity. biointerfaceresearch.com

Ab Initio Methods for Electronic Excitation Analysis

Ab initio methods, such as Time-Dependent DFT (TD-DFT) or more advanced techniques like Configuration Interaction (CI) or Coupled Cluster (CC) theory, are used to study the behavior of molecules upon absorption of light (electronic excitation). For 2-(isopropylideneaminooxy)propionic acid, these calculations would predict the energies of its excited states.

This analysis is key to understanding the molecule's UV-Visible absorption spectrum. The calculations would identify the primary electronic transitions (e.g., n → π* or π → π*) and their corresponding wavelengths (λmax) and oscillator strengths (a measure of absorption intensity). Such studies have been performed on other oxime ether derivatives to understand their optical properties. biointerfaceresearch.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility

While QM methods are excellent for static structures, Molecular Dynamics (MD) simulations are used to explore the dynamic nature of molecules over time. lumenlearning.com An MD simulation of 2-(isopropylideneaminooxy)propionic acid would involve calculating the forces on each atom and solving Newton's equations of motion, allowing the molecule to twist and turn, exploring its various possible shapes (conformations).

The primary output of an MD simulation is a trajectory—a movie of the molecule's movements. Analysis of this trajectory would reveal:

Stable Conformers: The most frequently adopted low-energy shapes of the molecule.

Conformational Transitions: The energy barriers and pathways for switching between different conformers.

Flexibility: Identification of rigid and flexible parts of the molecule by analyzing the root-mean-square fluctuations (RMSF) of atomic positions. For this molecule, significant flexibility would be expected around the C-C, C-O, and O-N single bonds.

Theoretical Reaction Pathway Studies: Transition State Localization and Energetics

Computational chemistry can be used to map out the entire pathway of a chemical reaction, providing a level of detail that is often inaccessible experimentally. For a reaction involving 2-(isopropylideneaminooxy)propionic acid, such as its hydrolysis back to acetone (B3395972) and 2-(aminooxy)propionic acid, theoretical studies would focus on:

Locating Reactants and Products: Optimizing the geometries of the starting materials and final products.

Finding the Transition State (TS): Identifying the highest energy point along the reaction coordinate. This is a critical step, as the structure of the TS determines the reaction's kinetic feasibility.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic data, which can aid in the identification and characterization of a compound. For 2-(isopropylideneaminooxy)propionic acid, the following could be calculated:

Infrared (IR) Spectra: QM frequency calculations can predict the vibrational modes of the molecule. researchgate.net Each mode corresponds to a specific stretching, bending, or twisting motion of the atoms and is associated with a particular frequency and intensity, which can be compared to an experimental IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectra: The magnetic shielding around each nucleus (e.g., ¹H, ¹³C) can be calculated. These shielding values can be converted into chemical shifts (δ), providing a predicted NMR spectrum that is invaluable for structural confirmation.

While experimental spectra for the title compound are not available in the searched literature, predicted spectra could be compared to those of its ethyl ester derivative, for which some experimental data exists. nist.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to correlate the chemical structure of a series of compounds with their biological activity (QSAR) or physical properties (QSPR). drugdesign.org To build a QSAR/QSPR model for a class of compounds including 2-(isopropylideneaminooxy)propionic acid, one would need a dataset of molecules with experimentally measured activities or properties.

The process involves:

Descriptor Calculation: For each molecule in the dataset, a set of numerical values, or "descriptors," is calculated. These can represent various aspects of the molecule, such as its size, shape, lipophilicity (logP), and electronic properties.

Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a mathematical equation that relates the descriptors to the observed activity/property. nih.govresearchgate.net

Validation: The model's predictive power is rigorously tested to ensure it is statistically robust and not a result of chance correlation.

No specific QSAR or QSPR studies involving 2-(isopropylideneaminooxy)propionic acid were found. However, QSAR models are common for various classes of organic compounds, including those with antioxidant or other biological activities. mdpi.com A hypothetical QSAR study could, for instance, correlate the structural features of a series of aminooxy compounds with their ability to inhibit a particular enzyme.

Derivatives, Analogues, and Chemical Transformations of 2 Isopropylideneaminooxy Propionic Acid

Synthesis of Novel Derivatives and Analogues through Functionalization

The functionalization of 2-(isopropylideneaminooxy)propionic acid primarily targets its two key reactive sites: the carboxylic acid group and the isopropylidene protecting group. These modifications allow for the synthesis of a diverse library of derivatives and analogues with tailored properties.

The carboxylic acid moiety is readily converted into a variety of functional groups. For instance, standard coupling reactions with amines or alcohols can yield corresponding amides and esters. The synthesis of amide derivatives of similar 2-arylpropionic acids often involves the use of coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC). researchgate.net Another common strategy involves converting the carboxylic acid to an acyl chloride using reagents such as thionyl chloride, which can then react with various nucleophiles like aromatic amines to form amide derivatives. humanjournals.com

Modification can also occur at the isopropylidene group, which serves as a protecting group for the reactive aminooxy function. vulcanchem.com While stable under many conditions, it can be deliberately replaced or modified to introduce different functionalities or to alter steric and electronic properties.

Analogues can be created by altering the propionic acid backbone itself. Synthetic routes for other propionic acid derivatives have involved multi-step processes starting from different precursors, suggesting that analogues of 2-(isopropylideneaminooxy)propionic acid could be built from the ground up with variations in the alkyl chain. nih.gov

| Reactive Site | Reaction Type | Reagents/Conditions | Resulting Derivative Class |

|---|---|---|---|

| Carboxylic Acid | Amidation | Amine, DCC or Thionyl Chloride | Propanamides |

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Propanoate Esters |

| Isopropylidene Group | Deprotection/Transoximation | Mild Acid, new Aldehyde/Ketone | Alternative Oxime Ethers |

| Propionic Acid Backbone | Alpha-functionalization | Halogenation or other electrophiles | α-Substituted Analogues |

Exploration of Chemical Reactivity and Transformation Pathways

The chemical reactivity of 2-(isopropylideneaminooxy)propionic acid and its derivatives is dominated by the interplay of its functional groups.

A primary transformation pathway is the hydrolysis of the oxime ether bond. The isopropylidene group, while providing stability, is designed to be a removable protecting group. vulcanchem.com It can be cleaved under controlled acidic conditions to liberate the highly reactive aminooxy group (-ONH₂). This deprotection is a critical step for subsequent conjugations, particularly oxime ligation, where the freed aminooxy group reacts with an aldehyde or ketone to form a stable oxime bond. vulcanchem.com

The propionic acid moiety undergoes typical carboxylic acid reactions. Beyond the amidation and esterification mentioned previously, it can be reduced to the corresponding primary alcohol. The transformation pathways of other propionic acid compounds, such as ibuprofen (B1674241), in biological or chemical systems can involve hydroxylation of the alkyl chain or decarboxylation, suggesting potential, albeit less common, reaction pathways for this compound as well. researchgate.net

| Functional Group | Transformation | Significance |

|---|---|---|

| Isopropylideneaminooxy | Acid-catalyzed hydrolysis | Deprotection to reveal the reactive aminooxy group for ligation. vulcanchem.com |

| Aminooxy (deprotected) | Oxime Ligation | Formation of stable conjugates with aldehydes/ketones. vulcanchem.com |

| Carboxylic Acid | Salt Formation | Reaction with bases, crucial for chiral resolution. wikipedia.orglibretexts.org |

| Carboxylic Acid | Conversion to Amides/Esters | Creation of a library of derivatives with varied properties. researchgate.net |

Structure-Reactivity Relationship (SRR) Studies in Modified Compounds

Structure-reactivity relationship (SRR) studies investigate how modifications to the molecular structure of 2-(isopropylideneaminooxy)propionic acid influence its chemical behavior. By systematically altering the molecule and observing the resulting changes in reaction rates or equilibrium, a predictive understanding of its chemistry can be developed.

For example, introducing electron-withdrawing or electron-donating groups onto analogues of the propionic acid backbone would directly impact the acidity (pKa) of the carboxyl group. This, in turn, would affect its reactivity in salt formation and nucleophilic acyl substitution reactions.

Similarly, the stability of the N=C double bond in the isopropylideneaminooxy group is sensitive to steric and electronic effects. Replacing the methyl groups of the isopropylidene moiety with larger alkyl groups would increase steric hindrance, potentially slowing the rate of both formation and acid-catalyzed hydrolysis. Conversely, replacing them with groups that alter the electronic density at the carbon atom would modify the susceptibility of the oxime ether to cleavage. Such modifications are crucial for fine-tuning the stability of the protecting group for specific applications.

Application of Derivatives as Building Blocks in Complex Molecular Architectures

The bifunctional nature of 2-(isopropylideneaminooxy)propionic acid and its derivatives makes them valuable building blocks for constructing larger, more complex molecular architectures. mdpi.com The strategic placement of two distinct reactive handles—the carboxylic acid and the protected aminooxy group—allows for sequential and controlled assembly of molecular components. nih.gov

After deprotection, the aminooxy group is particularly useful for its ability to undergo oxime ligation, a bioorthogonal reaction that proceeds with high efficiency and selectivity in aqueous environments. vulcanchem.com This allows for the precise covalent attachment of the molecule to biomolecules like proteins or to other synthetic constructs containing an aldehyde or ketone.

Simultaneously, the carboxylic acid group provides an independent site for conjugation, for example, by forming an amide bond with an amine-containing molecule. This dual functionality enables the molecule to act as a linker, bridging two different molecular entities. This is a foundational concept in the creation of supramolecular structures, where non-covalent or covalent interactions are used to assemble building units into larger, functional systems. nih.govmdpi.com

Utilization in Chiral Resolution and Enantiomeric Enrichment of other Compounds

A significant application of the chiral nature of 2-(isopropylideneaminooxy)propionic acid is its use as a chiral resolving agent. wikipedia.org Chiral resolution is a technique used to separate a racemic mixture (a 50:50 mixture of two enantiomers) into its individual, optically pure components. libretexts.org

The process leverages the principle that while enantiomers have identical physical properties, diastereomers have different properties, including solubility. libretexts.org The method involves reacting the racemic mixture of a chiral base (e.g., a racemic amine) with an enantiomerically pure form of 2-(isopropylideneaminooxy)propionic acid.

This acid-base reaction forms a mixture of two diastereomeric salts:

(R)-acid + (R)-base → (R,R)-diastereomeric salt

(R)-acid + (S)-base → (R,S)-diastereomeric salt

Because these two salts have a diastereomeric relationship, they possess different solubilities. This difference allows them to be separated by physical methods, most commonly fractional crystallization. libretexts.orglibretexts.org Once a single diastereomer has been isolated in pure form, treatment with a strong base will break the salt, regenerating the now enantiomerically pure amine and the original chiral acid, which can be recovered. libretexts.org This method is a classic and powerful tool for obtaining enantiomerically enriched compounds. wikipedia.org

Mechanistic Biological and Biochemical Interactions of 2-(Isopropylideneaminooxy)propionic Acid

Following a comprehensive review of available scientific literature, it has been determined that there is no specific research data regarding the mechanistic biological and biochemical interactions of 2-(Isopropylideneaminooxy)propionic acid. The subsequent sections of this article, which were intended to detail these interactions, cannot be populated with scientifically accurate information due to this absence of published studies.

The outlined topics for investigation included:

Mechanistic Biological and Biochemical Interactions of 2 Isopropylideneaminooxy Propionic Acid

Structural Biology of 2-(Isopropylideneaminooxy)propionic Acid-Biomolecule Complexes:No co-crystallization or other structural biology studies involving this compound and any biomolecule have been published.

Therefore, the requested detailed article focusing on the specific biochemical and biological interactions of 2-(Isopropylideneaminooxy)propionic acid cannot be generated at this time. The necessary foundational research to address the specified outline does not appear to be available in the public domain.

Advanced Applications and Emerging Research Paradigms

Supramolecular Chemistry and Molecular Recognition Phenomena

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, provides a fertile ground for the application of 2-(Isopropylideneaminooxy)propionic acid. The presence of both a hydrogen bond donor/acceptor in the carboxylic acid group and a latent reactive aminooxy functionality allows for its participation in intricate molecular recognition events.

Host-Guest Chemistry Utilizing 2-(Isopropylideneaminooxy)propionic Acid

While specific studies detailing the use of 2-(Isopropylideneaminooxy)propionic acid as a guest molecule are not extensively documented, its structural analogue, propionic acid, has been shown to participate in host-guest complexation. For instance, propionic acid can be encapsulated within the cavity of β-cyclodextrin, a well-known macrocyclic host. nih.gov This interaction is driven by a "fully immersed" complexation phenomenon where both the hydrophobic and polar parts of the guest molecule are situated inside the host's cavity. nih.gov Given the structural similarity, it is plausible that 2-(Isopropylideneaminooxy)propionic acid could exhibit similar behavior, with the isopropylidene group potentially influencing the binding affinity and orientation within a host molecule. The carboxylic acid moiety can form hydrogen bonds, while the bulkier isopropylideneaminooxy group could engage in van der Waals interactions, leading to specific recognition events.

Self-Assembly and Ordered Structure Formation

The self-assembly of molecules into ordered structures is a cornerstone of nanotechnology and materials science. Amino acids and their derivatives are well-known building blocks for creating self-assembled nanomaterials. nih.govbeilstein-journals.org These assemblies are governed by a variety of non-covalent interactions, including hydrogen bonding, π–π stacking, and hydrophobic interactions. nih.gov

Although direct studies on the self-assembly of 2-(Isopropylideneaminooxy)propionic acid are limited, the principles governing the self-assembly of functionalized amino acids suggest its potential in this area. beilstein-journals.org The propionic acid backbone provides a scaffold that can participate in hydrogen bonding networks, similar to natural amino acids. The isopropylideneaminooxy group introduces a modifiable handle. Upon deprotection to reveal the aminooxy group, it can react with aldehydes or ketones to form stable oxime linkages, a powerful tool for creating more complex, covalently linked self-assembled structures. This dual nature allows for a hierarchical assembly process: initial non-covalent self-assembly followed by covalent capture of the organized structure.

Application in Materials Science as Molecular Scaffolds or Building Blocks

The ability to form well-defined structures and present functional groups makes 2-(Isopropylideneaminooxy)propionic acid an attractive molecular scaffold or building block in materials science. Its utility stems from the combination of a simple, robust core with a versatile functional group.

Amino-functionalized single-chain bolalipids have been synthesized and shown to self-assemble into nanofibers and micelles, demonstrating the utility of amino-functionalized building blocks in creating new materials. nih.gov Similarly, functionalized oligoarylenes are used as building blocks for a variety of organic materials with applications in electronics and photonics. rsc.org

The structure of 2-(Isopropylideneaminooxy)propionic acid allows it to act as a linker molecule. The carboxylic acid can be used to anchor the molecule to a surface or to another molecule, while the protected aminooxy group can be deprotected and used for subsequent conjugation reactions. For example, aminooxy-containing linker compounds are used for the formation of stably-linked conjugates with a variety of molecules, including proteins and nucleic acids. google.com This makes 2-(Isopropylideneaminooxy)propionic acid a potential candidate for the surface functionalization of materials, the creation of hydrogels, and the synthesis of novel polymers.

Development of Chemical Probes and Biosensors

The development of chemical probes and biosensors is crucial for understanding biological processes and for diagnostics. The aminooxy group of 2-(Isopropylideneaminooxy)propionic acid (after deprotection) is a key functionality for the design of such tools.

Aminooxy-containing probes are used to detect and monitor cellular processes. For instance, a clickable aminooxy alkyne probe has been developed to detect cellular ADP-ribosylation on acidic amino acids. acs.orgacs.org This probe contains an aminooxy group for conjugation to the target modification and an alkyne handle for subsequent "click" chemistry to attach a reporter molecule. acs.org This approach allows for the sensitive and specific detection of post-translational modifications.

Furthermore, aminooxy-functionalized oligonucleotides have been prepared and used as probes in hybridization assays. acs.orgnih.gov The aminooxy group allows for the immobilization of the oligonucleotide onto a solid support or for the attachment of a label. Given these examples, 2-(Isopropylideneaminooxy)propionic acid could be readily incorporated into the synthesis of such probes, with the propionic acid moiety providing a spacer and the protected aminooxy group offering a stable precursor for the reactive probe.

Role in Bioorthogonal Chemical Reactions

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. acs.orgacs.org The reaction between an aminooxy group and an aldehyde or ketone to form an oxime is a prime example of a bioorthogonal ligation. acs.orgacs.orgnih.gov This reaction is highly chemoselective and proceeds under mild, aqueous conditions, making it ideal for biological applications. acs.orgacs.org

The deprotected form of 2-(Isopropylideneaminooxy)propionic acid, 2-(aminooxy)propionic acid, can participate in oxime ligation. This reaction is a cornerstone of bioconjugation, enabling the site-specific modification of proteins, the labeling of cells, and the construction of complex biomolecular architectures. researchgate.netnih.gov The stability of the resulting oxime bond is a key advantage over other imine-forming reactions. broadpharm.com The kinetics of oxime ligation can be enhanced by the use of catalysts, such as aniline (B41778) derivatives. acs.org

The versatility of oxime ligation has been demonstrated in a wide range of applications, from the synthesis of neoglycopeptides to the development of multifunctional biomolecular platforms. researchgate.netnih.gov The isopropylidene protecting group in 2-(Isopropylideneaminooxy)propionic acid provides a convenient way to mask the reactive aminooxy functionality until it is needed, allowing for controlled and sequential ligation reactions.

Integration into Multi-Component Reaction Systems for Diversification

Multi-component reactions (MCRs) are chemical reactions where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. nih.gov MCRs are highly efficient and allow for the rapid generation of molecular diversity.

While there is no direct literature on the integration of 2-(Isopropylideneaminooxy)propionic acid into MCRs, the functional groups it possesses suggest its potential in this area. The carboxylic acid group is a common component in many MCRs, such as the Ugi and Passerini reactions. nih.govrsc.org The aminooxy group, after deprotection, could potentially act as the amine component in a Mannich-type reaction or other MCRs that utilize amines.

The Ugi four-component reaction, for example, typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. rsc.orgbiotium.com A derivative of 2-(Isopropylideneaminooxy)propionic acid could potentially be designed to participate in such a reaction, leading to the synthesis of complex molecules with a high degree of structural diversity. The ability to incorporate the aminooxy functionality into the products of MCRs would open up new avenues for the creation of novel chemical libraries for drug discovery and other applications.

Advanced Separation Technologies Based on Chiral Recognition

Content for this section cannot be generated as no research findings on the chiral separation of 2-(Isopropylideneaminooxy)propionic acid were found.

Q & A

Basic Question

- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–240 nm) using a C18 column and acetonitrile/water mobile phase .

- Spectroscopy : NMR (¹H/¹³C) for structural confirmation, particularly to identify amine-oxide bond integrity .

- Mass Spectrometry : LC-MS/MS in negative ion mode for trace-level quantification in biological or environmental samples .

How can researchers optimize synthetic pathways for 2-(Isopropylideneaminooxy)propionic acid to improve yield and purity?

Advanced Question

Based on analogous propionic acid derivatives (e.g., thiazole-linked compounds ):

- Stepwise Synthesis :

- Amine Protection : Use tert-butoxycarbonyl (Boc) groups to shield reactive amine sites during coupling reactions.

- Coupling Agents : Employ carbodiimides (e.g., EDC) with HOBt to minimize racemization during propionic acid backbone formation .

- Purification : Crystallize the product in ethyl acetate/hexane mixtures to remove unreacted isopropylideneamine intermediates .

- Yield Enhancement : Monitor reaction progress via TLC and adjust stoichiometric ratios of isopropylideneamine to propionic acid precursors (ideal molar ratio: 1.2:1) .

What are the key considerations for designing toxicity studies on 2-(Isopropylideneaminooxy)propionic acid?

Advanced Question

Given structural parallels to carcinogenic phenoxypropionic acids (e.g., MCPP ):

- In Vitro Models : Use hepatic (HepG2) and renal (HEK293) cell lines to assess metabolic toxicity and oxidative stress markers (e.g., glutathione depletion) .

- Dose-Response : Apply OECD guidelines for acute oral toxicity (LD50) in rodent models, with necropsy to evaluate organ-specific damage .

- Biomarkers : Quantify urinary metabolites (e.g., conjugated propionic acid derivatives) via GC-MS to track bioaccumulation .

How should researchers address discrepancies in reported biological activity of 2-(Isopropylideneaminooxy)propionic acid derivatives?

Advanced Question

Contradictions may stem from stereochemical variations or assay conditions. Strategies include:

- Chiral Resolution : Use chiral HPLC columns to separate enantiomers and test individual isomers for activity .

- Assay Standardization : Replicate studies under controlled pH (7.4) and temperature (37°C) to mimic physiological conditions .

- Meta-Analysis : Compare data across published analogs (e.g., thiazole or quinazoline derivatives) to identify structure-activity trends .

What industrial hygiene practices are critical for minimizing occupational exposure during large-scale synthesis?

Basic Question

- Ventilation : Install local exhaust ventilation (LEV) systems to capture airborne particles during milling or dispensing .

- Monitoring : Use personal air samplers with HEPA filters to measure time-weighted average (TWA) exposure levels .

- Decontamination : Provide emergency showers and eye wash stations within 10 seconds of the workspace .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。